molecular formula C6H4O2S B1312126 Thiopheneglyoxal CAS No. 51445-63-7

Thiopheneglyoxal

Cat. No. B1312126
CAS RN: 51445-63-7
M. Wt: 140.16 g/mol
InChI Key: DBVGLIZLQMRBMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds can be analyzed using various techniques such as high-performance liquid chromatography, mass spectrometry, and capillary electrophoresis . The three major pathways for molecular structure changes that can occur will be examined: primary amino acid sequence changes (e.g., truncation, deamidation, oxidation), posttranslational modifications (e.g., glycosylation), and higher-order structural changes (e.g., secondary folding, aggregation) .


Chemical Reactions Analysis

The reaction mechanisms and kinetics of thiophene oxidation reactions initiated by hydroperoxyl radical, and decomposition of the related intermediates and complexes, have been considered . A theoretical analysis of the reaction system showed that some acetic acid, glyoxylic acid, oxalic acid and glycolic acid would be produced as by-products during the oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-based compounds can be analyzed using various techniques . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Scientific Research Applications

Therapeutic Importance in Medicinal Chemistry

Thiophene and its derivatives, including Thiopheneglyoxal, exhibit a broad spectrum of therapeutic properties. They are used extensively in medicinal chemistry due to their effectiveness in various biological and physiological functions. These include roles as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer agents (Shah & Verma, 2018).

Applications in Material Science and Electronics

Thiophene-based materials, like Thiopheneglyoxal, have gained prominence in the field of material science. They are valuable in the fabrication of electronic and optoelectronic devices due to their semiconductor and fluorescent properties. This makes them crucial for applications in the development of various technologies, including organic photovoltaics, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) (Turkoglu et al., 2017).

Use in Antimicrobial and Anticancer Research

Thiophene derivatives have shown significant antimicrobial potential, which is crucial in the development of new drugs and treatments. Their antimicrobial and anticancer activities are being extensively studied, suggesting their potential as key components in future therapeutic agents (Mishra et al., 2016).

Research on Naturally Occurring Thiophenes

The study of naturally occurring thiophenes is also significant. These compounds, derived from plants, possess a range of biological properties like antimicrobial, antiviral, antileishmanial, nematicidal, insecticidal, phototoxic, and anticancer activities (Ibrahim et al., 2016).

Synthesis and Characterization for Diverse Applications

The synthesis and characterization of novel thiophene moieties are of high interest, as they offer wider therapeutic activity and potential applications in a range of scientific research areas (Verma et al., 2023).

Scientific Research Applications of Thiopheneglyoxal

Therapeutic Importance in Medicinal Chemistry

Thiophene and its derivatives, such as Thiopheneglyoxal, are crucial in medicinal chemistry due to their wide range of therapeutic properties. These compounds are used in drug synthesis and have been effective in treating various diseases. They exhibit biological and physiological functions, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities. This makes them a significant focus for the development of new pharmacological agents (Shah & Verma, 2018).

Material Science and Electronic Device Fabrication

Thiophene-based materials, including derivatives of Thiopheneglyoxal, are important in material science, especially for the development of electronic and optoelectronic devices. Their semiconductor and fluorescent properties make them suitable for applications such as organic photovoltaics, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) (Turkoglu et al., 2017).

Antimicrobial and Anticancer Research

Thiophene derivatives demonstrate significant antimicrobial and anticancer potential. This highlights their role in the development of new treatments and drugs for various infections and cancers (Mishra et al., 2016).

Study of Naturally Occurring Thiophenes

Research on naturally occurring thiophenes, including Thiopheneglyoxal derivatives, has revealed a range of biological properties such as antimicrobial, antiviral, antileishmanial, nematicidal, insecticidal, phototoxic, and anticancer activities. These compounds are derived from various plants and have significant implications in natural product research and drug development (Ibrahim et al., 2016).

Synthesis and Characterization for Diverse Applications

The synthesis and characterization of novel thiophene moieties, including Thiopheneglyoxal, are key areas of interest. They offer potential applications in a wide range of scientific research areas, providing opportunities for the development of sophisticated molecules with broad pharmacological activities (Verma et al., 2023).

Future Directions

While specific future directions for Thiopheneglyoxal are not available, thiophene-based compounds continue to attract great interest in industry as well as academia due to their wide range of applications in medicinal chemistry and material science .

properties

IUPAC Name

2-oxo-2-thiophen-2-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O2S/c7-4-5(8)6-2-1-3-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVGLIZLQMRBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00930095
Record name Oxo(thiophen-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-(thiophen-2-yl)acetaldehyde

CAS RN

138380-43-5
Record name Oxo(thiophen-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Al mixture of 27.5 g of selenium dioxide, 160 ml of dioxane and 5.5 ml of water was heated at 55° C. until solution was complete. A 31.54 g portion of 2-acetylthiophene was added and the mixture was refluxed for 4 hours, then cooled, filtered and evaporated under reduced pressure. The residue was distilled giving 24.5 g of 2-thiopheneglyoxylaldehyde.
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
V Pathak - Oriental Journal of Chemistry, 2010 - Citeseer
The present paper deals with the synthesis of some coordination compounds involving different d-orbital configurations in the environment of newly developed ligand systems of cubic …
Number of citations: 1 citeseerx.ist.psu.edu
JL Vats, N Garg, SC Sharma, HS Yadav… - … and Reactivity in …, 1984 - Taylor & Francis
A new tridentate ligand p-(p'-aminophenyl)thiophenylimino)methyl-2-thienylketone is synthesized from thiopheneglyoxal and bis(p (aminophenyl)sulphide and its metal complexes of …
Number of citations: 3 www.tandfonline.com
RK Upadhyay, K Rathore, AK Bajpai - Journal of liquid …, 1984 - Taylor & Francis
… mixtures of Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) and Au(III) d-block cations complexed with p-dimethylamino- and p-diethylamino- anils of thiopheneglyoxal have …
Number of citations: 2 www.tandfonline.com
RB Moffett, BD Tiffany, BD Aspergren… - Journal of the …, 1957 - ACS Publications
1688 RB Moffett, B. I). Tiffany, BD Aspergren and RV Heinzklman Vol. dication of their activities. In general the glyoxals were highly active, most of the exceptions being compounds that …
Number of citations: 53 pubs.acs.org
S Aryal, CA Hone, MIJ Polson, DJ Foley - Chemical Science, 2023 - pubs.rsc.org
Hydantoins are important scaffolds in natural products and pharmaceuticals, with only a few synthetic strategies available for their asymmetric preparation. We herein describe a single-…
Number of citations: 2 pubs.rsc.org
KK Saxena, SK Kulshrestha, SK Saxena… - Oriental Journal of …, 2011 - Citeseer
… Agrwal et al8 reported the bactericidal and fungicidal activity of three different Schiff bases of 2-acetyl thiopheneglyoxal and paminobenzoic acid p-toluidine and 2aminopyridine against …
Number of citations: 2 citeseerx.ist.psu.edu
SP Miller - 2003 - search.proquest.com
It was discovered that 10 mol% of Cr (ClO 4)* 6H 2 O could catalyze the intramolecular Cannizzaro reaction with iso-propanol. A series of high-throughput screenings led to the …
Number of citations: 2 search.proquest.com
X Yang, L Zheng, Z Chen, W Zhong - Synthetic Communications, 2018 - Taylor & Francis
… Delightfully, 2-thiopheneglyoxal monohydrate could perform smoothly to afford the corresponding product in 83% yield (4n). Interestingly, pyruvic aldehyde (40 wt% solution in water) …
Number of citations: 18 www.tandfonline.com
C Yu, X Chen, R Wu, G Yang, J Shi… - European Journal of …, 2014 - Wiley Online Library
… Much to our satisfaction, the heteroaryl glyoxal hydrates 2-furanglyoxal hydrate and 2-thiopheneglyoxal hydrate performed smoothly to give the corresponding products (ie, 5k and 5l) in …
RK UPADHYAY, M VERMA… - JOURNAL OF …, 1987 - … RD ATTN: DR INDRAJIT KAR/EXEC …
Number of citations: 0

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